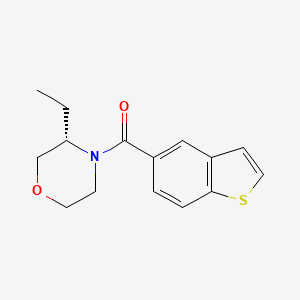

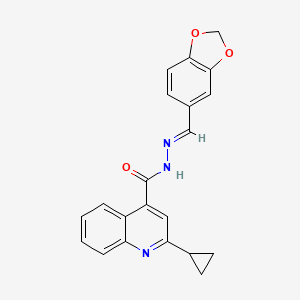

![molecular formula C22H26N2O B5506890 3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, condensations, and modifications of the quinoline nucleus. For instance, Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the compound , by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). Such methods may provide insights into the synthesis approaches for the specified quinolinol derivative.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular structures, often influenced by substitutions on the quinoline ring. The molecular structure is crucial for understanding the compound's reactivity and interactions. Techniques like IR and NMR spectral data play a vital role in determining these structures, as seen in the work of Iwanami, Seki, and Inagaki (1971), who analyzed the structure of phenacyl derivatives of quinoxalinone and benzoxazin-2-one (Iwanami et al., 1971).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. The reactivity is influenced by the electronic effects of substituents on the quinoline ring. For example, the study by Gao et al. (2011) describes the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via Friedländer condensation, demonstrating typical reactions involving quinoline compounds (Gao et al., 2011).

Scientific Research Applications

Antibacterial Activity

Some derivatives of quinolinol, through synthesis and modification, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Asghari et al. (2014) on the synthesis of pyranoquinoline derivatives indicated moderate effectiveness against bacterial growth, with the highest effectiveness observed against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Green Chemistry Synthesis

Research by Petronijevic et al. (2017) presented an environmentally friendly synthesis of quinoxalinones and benzoxazin-2-ones using lemon juice as a solvent and catalyst, highlighting an innovative approach towards sustainable chemistry (Petronijevic, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).

Catalyst Development

Facchetti et al. (2016) explored the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, demonstrating the compound's utility in catalytic processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Liquid Crystal Displays

A study by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays, indicating the role of quinoline derivatives in material science and electronic displays (Bojinov & Grabchev, 2003).

Photodiode Applications

Elkanzi et al. (2020) designed and fabricated organic photodiodes using a novel pyrimidine fused quinolone carboxylate moiety, showcasing the potential of quinoline derivatives in optoelectronic applications (Elkanzi, Farag, Roushdy, & Mansour, 2020).

properties

IUPAC Name |

3-[[benzyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-5-24(13-18-9-7-6-8-10-18)14-20-17(4)23-21-16(3)15(2)11-12-19(21)22(20)25/h6-12H,5,13-14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBODTZKLAKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

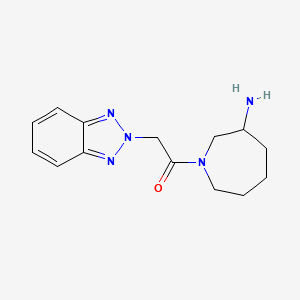

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

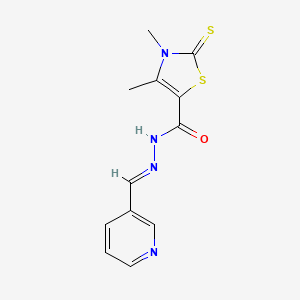

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)